molecular formula C21H20F3N5O4 B1683657 Thyroid Hormone Receptor Antagonist, 1-850 CAS No. 251310-57-3

Thyroid Hormone Receptor Antagonist, 1-850

Cat. No.: B1683657
CAS No.: 251310-57-3
M. Wt: 463.4 g/mol
InChI Key: CZMAYVNXNKBQKX-UHFFFAOYSA-N
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Description

Thyroid Hormone Receptor Antagonist, 1-850 is a cell-permeable hydrazinyl-carboxamide compound . It functions as a selective and high-affinity thyroid receptor antagonist with an IC50 value of 1.5 μM in Hela cells . It controls the biological activity of Thyroid Hormone Receptor .


Synthesis Analysis

The synthesis of 1-850 involves a computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation . A virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds . The highest affinity antagonist (1-850) was divided into one core unit that was synthesized separately and one variable extremity, where polysubstituted phenylisocyanates could be used as building blocks to easily derivatize the hydrophobic .


Molecular Structure Analysis

The molecular structure of 1-850 is a hydrazinyl-carboxamide compound . It is cell-permeable and acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist .


Chemical Reactions Analysis

1-850 competitively blocks T3 binding to both TRα and TRβ . It demonstrates 1,000-fold lower affinity for TRα in intact cells compared with T3 .


Physical And Chemical Properties Analysis

1-850 is a crystalline solid . It has a molecular weight of 463.4 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .

Scientific Research Applications

Rational Design and Synthesis of Thyroid Hormone Antagonists

Recent efforts in the design and synthesis of thyroid hormone (T3) antagonists aim at developing therapeutic agents and chemical probes to explore hormone-signaling pathways. A novel series of 5'-phenylethynyl derivatives, based on a halogen-free thyronine scaffold, has shown improved thyroid hormone receptor (TR) binding affinity and potency. These advancements suggest that antagonists like NH-3, with the ability to block TR-coactivator interactions, serve as valuable pharmacological tools for furthering our understanding of T3 signaling and TR function (Nguyen et al., 2002).

Discovery and Application of Diverse Thyroid Hormone Receptor Antagonists

A study conducted by Schapira et al. (2003) utilized high-throughput docking to discover thyroid hormone receptor (TR) antagonists for the treatment of hyperthyroidism, showcasing the potential for direct antagonism at the receptor level as a significant advancement in therapy. The study identified fourteen compounds with IC50s ranging from 1.5 to 30 μM, demonstrating the structural diversity and potential of TR antagonists in clinical applications (Schapira et al., 2003).

Structure-Based Design for Nuclear Receptor Antagonists

The structure-based design approach has been applied to synthesize TR antagonists, targeting conditions caused by hormone excess. By attaching an extension group to a TR agonist, researchers developed compounds capable of disrupting the coactivator-binding surface of TR, suggesting a general methodology to generate nuclear receptor antagonists with potential clinical and research utility (Baxter et al., 2002).

Thyroid Hormone Antagonists in Medical Applications

Exploring the profound effects of thyroid hormone receptors (TRs) on development, metabolism, and organ functions has highlighted the potential clinical use of TR antagonists in treating thyrotoxic states. The development of TR antagonists, based on extending structural analogs of thyroid hormones, presents a promising approach for restoring euthyroid levels of thyroid-specific gene activity, with significant implications for conditions like hyperthyroidism and cardiac disease related to thyroid hormone excess (Malm et al., 2009).

Mechanism of Action

Target of Action

The primary target of the Thyroid Hormone Receptor Antagonist, 1-850, is the Thyroid Hormone Receptor (TR) . This receptor is a type of nuclear receptor that is activated by binding thyroid hormone, which plays a critical role in the regulation of metabolism and heart rate and the development of organisms .

Mode of Action

The this compound, acts as a competitive, selective, and high-affinity antagonist of the Thyroid Hormone Receptor . It blocks the interaction of T3 (L-triiodothyronine) with both TRα and TRβ . This results in the suppression of T3 mediated interaction of TRα with the nuclear receptor coactivator (NRC) .

Biochemical Pathways

The this compound, affects the biochemical pathways mediated by the Thyroid Hormone Receptor. By blocking the interaction of T3 with TRα and TRβ, it prevents the stimulation of gene expression that would normally occur as a result of this interaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in dmso .

Result of Action

The primary result of the action of the this compound, is the prevention of the stimulation of gene expression that would normally occur as a result of the interaction of T3 with TRα and TRβ . This can have significant effects at the molecular and cellular level, potentially influencing a wide range of biological processes regulated by thyroid hormone signaling.

Action Environment

Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

This material should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or get in eyes, on skin, or on clothing . It is recommended to wash thoroughly after handling .

Future Directions

There is a need for new small molecules that act as TR antagonists to treat hyperthyroidism . While novel compounds have been identified, to date none have been developed sufficiently to enter clinical trials . Furthermore, some drugs in the clinic (most importantly, amiodarone) and environmental pollution exhibit TR antagonist properties and thus have the potential to induce hypothyroidism in some people .

Properties

IUPAC Name

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMAYVNXNKBQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872471
Record name Thyroid Hormone Receptor Antagonist (1-850)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251310-57-3
Record name Thyroid Hormone Receptor Antagonist (1-850)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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